molecular formula C5H6O3 B15244610 2H-Pyran-2,5-diol CAS No. 113895-83-3

2H-Pyran-2,5-diol

Cat. No.: B15244610
CAS No.: 113895-83-3
M. Wt: 114.10 g/mol
InChI Key: PEDLYFHAWJPBKB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,5-diol can be achieved through several methods. One common approach involves the reaction of pyrylium salts with organometallic compounds. This method can yield 2H-Pyrans along with their cis-dienone valence isomers and 4H-Pyrans, depending on the reaction conditions and the structure of the pyrylium salt used . Another method involves the oxa-6π-electrocyclization of dienones, which is a versatile pathway for synthesizing these heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as Lewis acids, Brønsted acids, or iodine can enhance the efficiency of the synthesis . The choice of catalyst and reaction conditions can significantly impact the overall production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl groups and the pyran ring structure.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-Pyran-2,5-diol has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 2H-Pyran-2,5-diol involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as its use as an anticancer agent or in other therapeutic areas .

Comparison with Similar Compounds

2H-Pyran-2,5-diol can be compared with other similar compounds, such as tetrahydropyran and its derivatives. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . While both compounds share a similar ring structure, this compound has additional hydroxyl groups, which confer different chemical properties and reactivity.

List of Similar Compounds

    Tetrahydropyran: A saturated six-membered ring with one oxygen atom.

    2H-Pyran: A six-membered ring with one oxygen atom and two double bonds.

    4H-Pyran: A six-membered ring with one oxygen atom and one double bond.

These compounds differ in their degree of saturation and the presence of functional groups, which influence their chemical behavior and applications.

Properties

CAS No.

113895-83-3

Molecular Formula

C5H6O3

Molecular Weight

114.10 g/mol

IUPAC Name

2H-pyran-2,5-diol

InChI

InChI=1S/C5H6O3/c6-4-1-2-5(7)8-3-4/h1-3,5-7H

InChI Key

PEDLYFHAWJPBKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=COC1O)O

Origin of Product

United States

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